molecular formula C11H10N2O3 B8675169 5-(p-Methoxybenzylidene)-hydantoin

5-(p-Methoxybenzylidene)-hydantoin

Cat. No. B8675169
M. Wt: 218.21 g/mol
InChI Key: XLTKBDZXXGQCSC-UHFFFAOYSA-N
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Patent
US04672127

Procedure details

5-(p-Methoxybenzylidene)-hydantoin was prepared in the same manner as in Example 4, except that 46.8 g (0.25 mol) of sodium L-glutamate.monohydrate and 68.1 g (0.50 mol) of p-methoxybenzaldehyde were used in lieu of glycine and p-hydroxybenzaldehyde, respectively. During the reaction, the pH of the reaction mixture was 9.9 to 9.7.
Quantity
46.8 g
Type
reactant
Reaction Step One
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
68.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C@H:2]([C:8]([O-:10])=O)[CH2:3][CH2:4][C:5]([O-])=O.[Na+].[Na+].[CH3:13][O:14][C:15]1[CH:22]=[CH:21]C(C=O)=C[CH:16]=1.[NH2:23]CC(O)=O.OC1C=CC([CH:33]=[O:34])=CC=1>>[CH3:13][O:14][C:15]1[CH:16]=[CH:5][C:4]([CH:3]=[C:2]2[NH:1][C:33](=[O:34])[NH:23][C:8]2=[O:10])=[CH:21][CH:22]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
46.8 g
Type
reactant
Smiles
N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+]
Step Two
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
68.1 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the reaction

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C2C(NC(N2)=O)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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